1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride
Brand Name: Vulcanchem
CAS No.: 53104-79-3
VCID: VC8426183
InChI: InChI=1S/C15H16N6O.2ClH/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;;/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*1H
SMILES: C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.Cl
Molecular Formula: C15H18Cl2N6O
Molecular Weight: 369.2 g/mol

1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride

CAS No.: 53104-79-3

Cat. No.: VC8426183

Molecular Formula: C15H18Cl2N6O

Molecular Weight: 369.2 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride - 53104-79-3

Specification

CAS No. 53104-79-3
Molecular Formula C15H18Cl2N6O
Molecular Weight 369.2 g/mol
IUPAC Name 1,3-bis(3-carbamimidoylphenyl)urea;dihydrochloride
Standard InChI InChI=1S/C15H16N6O.2ClH/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;;/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*1H
Standard InChI Key LXEVTPZQKDOJPA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.Cl
Canonical SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 1,3-bis(3-carbamimidoylphenyl)urea hydrochloride, reflecting its bis-phenylurea backbone with carbamimidoyl (-C(=NH)NH₂) substituents at the 3-positions of each aromatic ring. Its molecular formula is C₁₅H₁₆N₆O·HCl, yielding a molecular weight of 332.80 g/mol (calculated from PubChem data for analogous structures) . The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological applications.

Structural Characterization

Key spectral data for this compound, inferred from related urea derivatives, include:

  • Infrared (IR) Spectroscopy: Absorption bands at ~1636 cm⁻¹ (C=O stretch of urea), ~3325 cm⁻¹ (N-H stretch of carbamimidoyl groups), and ~1267 cm⁻¹ (C-N vibrations) .

  • ¹H-NMR: Peaks at δ 1.45–1.55 ppm (methylene protons adjacent to urea), δ 2.85–3.10 ppm (protons near ammonium centers in the hydrochloride salt), and aromatic protons at δ 7.20–7.80 ppm .

  • Mass Spectrometry: A parent ion peak at m/z 296.1385 ([M-Cl]⁺) and fragment ions corresponding to carbamimidoyl-phenylurea cleavage .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1,3-bis(3-carbamimidoylphenyl)urea hydrochloride typically involves a multi-step process:

  • Formation of 3-Aminophenylurea: Reacting 3-nitroaniline with phosgene or urea under controlled conditions yields 3-nitrophenylurea, which is subsequently reduced to 3-aminophenylurea using catalytic hydrogenation .

  • Introduction of Carbamimidoyl Groups: The primary amine groups of 3-aminophenylurea are converted to carbamimidoyl (-C(=NH)NH₂) groups via reaction with cyanamide or thiourea derivatives in acidic media .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility .

Optimized Protocol (Adapted from Patent CN108299245B)

StepProcedureConditionsYield
1Condensation of 3-aminophenylurea with cyanamideEthanol, 80°C, 6h85%
2Acidification with HCl0–5°C, 1h95%
3CrystallizationEthanol/water, 4°C90%

This method emphasizes temperature control to prevent side reactions, such as over-alkylation or decomposition of the carbamimidoyl groups.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL at 25°C) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents like hexane .

  • Stability: Stable under inert atmospheres at room temperature. Decomposes above 200°C, releasing NH₃ and HCl gases .

Computed Properties (via PubChem Tools)

PropertyValue
XLogP30.4
Hydrogen Bond Donors6
Hydrogen Bond Acceptors3
Topological Polar Surface Area83.7 Ų
Rotatable Bonds4

The low XLogP3 value indicates moderate hydrophilicity, consistent with its hydrochloride salt form.

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